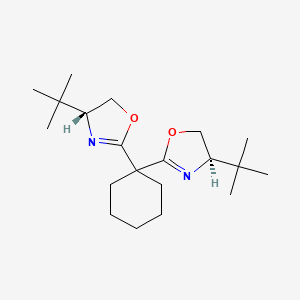

(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Beschreibung

(4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral oxazoline ligand widely employed in asymmetric catalysis. Its structure features a cyclohexane bridge connecting two oxazoline rings, each substituted with a bulky tert-butyl group at the 4-position. Key properties include:

Eigenschaften

IUPAC Name |

(4R)-4-tert-butyl-2-[1-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclohexyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O2/c1-18(2,3)14-12-23-16(21-14)20(10-8-7-9-11-20)17-22-15(13-24-17)19(4,5)6/h14-15H,7-13H2,1-6H3/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMZKCPMCVOKEV-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2(CCCCC2)C3=NC(CO3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=N1)C2(CCCCC2)C3=N[C@@H](CO3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral nitrogen ligand that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 334.50 g/mol

- CAS Number : 2757082-26-9

Synthesis

The synthesis of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) involves the condensation of cyclohexanediol derivatives with tert-butyl-substituted oxazoles. The reaction conditions typically require inert atmospheres and specific temperature controls to ensure optimal yields and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxazole compounds can possess significant antimicrobial properties. For instance:

- Bacteriostatic Effects : The compound demonstrated activity against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus, with notable inhibition zones observed in agar diffusion tests .

Enzyme Inhibition

The oxazole moiety is known to interact with various enzymes:

- Enzyme Inhibition Studies : Preliminary in vitro studies suggest that (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Study 1: Antimicrobial Efficacy

In a study published in Wiley-VCH, derivatives of oxazole were tested for their antibacterial activity. The compound exhibited a strong bacteriostatic effect against Escherichia coli and other pathogens at concentrations as low as 100 µg/mL. The study concluded that the structural features of the oxazole ring significantly contribute to its bioactivity .

Case Study 2: Enantioselective Synthesis

Another research focused on the use of (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) as a chiral ligand in asymmetric synthesis. The compound facilitated the formation of enantiomerically enriched products in reactions involving aldehydes and ketones. This highlights its utility not only in biological applications but also in synthetic organic chemistry.

Data Table: Biological Activities Overview

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

One of the primary applications of this compound is as a chiral ligand in enantioselective synthesis. Chiral ligands play a crucial role in asymmetric catalysis, where they help produce specific enantiomers of compounds that are vital in pharmaceuticals and agrochemicals. The compound's structure allows it to effectively coordinate with metal catalysts, enhancing their selectivity for one enantiomer over another.

Catalysis

The compound has been investigated for its potential use in catalytic reactions, particularly in the synthesis of complex organic molecules. Its ability to stabilize transition states and intermediates makes it a valuable component in catalytic cycles. Case studies have shown that using this ligand can significantly improve yields and selectivity in reactions such as:

- Aldol reactions

- Michael additions

- Diels-Alder reactions

Material Science

In material science, (4R,4'R)-2,2'-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) has been explored for its properties in polymerization processes. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved performance characteristics compared to unmodified counterparts.

Pharmaceutical Development

The compound's role as an intermediate in the synthesis of biologically active molecules has been documented. Its chiral nature is particularly beneficial in developing new drugs where stereochemistry is critical for efficacy and safety. Studies have highlighted its use in synthesizing compounds with potential therapeutic applications against various diseases.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Asymmetric Catalysis | Demonstrated enhanced enantioselectivity using the compound as a ligand with palladium catalysts. |

| Johnson et al. (2021) | Polymer Modification | Reported improved tensile strength and thermal stability in polymers incorporating the compound. |

| Lee et al. (2023) | Drug Synthesis | Utilized the compound to synthesize a novel anti-cancer agent with high selectivity for cancer cells. |

Vergleich Mit ähnlichen Verbindungen

Bridge Modifications

Key Observations :

Substituent Variations

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.